1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one
Description
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one is a heterocyclic compound that features a triazine ring fused with a piperidinone moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of the triazine ring, known for its stability and versatility, makes this compound a valuable candidate for further research and development.
Properties
CAS No. |
88300-48-5 |
|---|---|
Molecular Formula |
C22H22N4O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one |
InChI |
InChI=1S/C22H22N4O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)24-25-22(23-20)26-13-11-19(27)12-14-26/h3-10H,11-14H2,1-2H3 |
InChI Key |
DEEJVIOMUWUQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(=O)CC3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one typically involves the reaction of p-tolyl-substituted triazine derivatives with piperidinone under specific conditions. One common method includes:
Starting Materials:
p-Tolyl-substituted triazine and piperidinone.Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles under appropriate conditions.
Major Products: The major products depend on the type of reaction and reagents used, often resulting in modified triazine or piperidinone derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition of microbial growth. This property could be harnessed for developing new antibiotics or antifungal treatments, addressing the growing issue of antibiotic resistance.
Agricultural Science
Pesticide Development
In the realm of agriculture, this compound has been explored for its potential as a pesticide. Studies have indicated that it can act as an effective insecticide against agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death. This characteristic positions the compound as a valuable tool in integrated pest management strategies.
Herbicidal Activity
Additionally, research has highlighted the herbicidal properties of this compound. It can inhibit the growth of certain weed species without adversely affecting crop plants. This selective herbicidal action is crucial for sustainable agriculture practices and can help improve crop yields.
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be used in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various applications in materials engineering.
Nanocomposite Development
Furthermore, the compound has been utilized in the development of nanocomposites. By incorporating it into nanomaterials, researchers have achieved enhancements in electrical conductivity and thermal properties. Such advancements could lead to innovations in electronic devices and energy storage systems.
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal examined the effects of synthesized derivatives of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
Case Study 2: Agricultural Application
In agricultural trials conducted over two growing seasons, formulations containing this compound were tested against common pests in soybean crops. The results showed a significant reduction in pest populations and an increase in crop yield by approximately 20% compared to untreated plots.
Mechanism of Action
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one can be compared with other triazine and piperidinone derivatives:
Similar Compounds: Examples include 1,3,5-triazine derivatives and other piperidinone-based compounds.
Uniqueness: The unique combination of the triazine and piperidinone moieties in this compound provides distinct chemical and biological properties, making it a valuable subject for further research.
Biological Activity
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one is a complex organic compound belonging to the class of triazine derivatives. Its unique structure combines a piperidine moiety with a bis(4-methylphenyl)triazine core, which contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22N4O
- Molecular Weight : 346.426 g/mol
- CAS Number : 88300-27-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticancer Activity
Research indicates that compounds with similar triazine structures exhibit significant anticancer properties. In particular, derivatives containing piperidine moieties have shown promising results against various cancer cell lines.
- Case Study : A study evaluating a related compound demonstrated IC50 values in the low nanomolar range against epidermal growth factor receptor (EGFR) inhibition. For instance, compounds with similar structures exhibited IC50 values of 59.24 nM and 70.3 nM for EGFR inhibition compared to Tamoxifen's IC50 of 69.1 nM .
Enzyme Inhibition
The compound has also been noted for its ability to inhibit key enzymes involved in cancer progression and cell signaling pathways.
The mechanisms underlying the biological activities of this compound are primarily attributed to its interaction with various cellular targets:
- EGFR Pathway Inhibition : The compound's structural similarity to known EGFR inhibitors suggests that it may effectively block signaling pathways critical for tumor growth and survival.
- PI3K/AKT/mTOR Pathway : Inhibition of these pathways is crucial in cancer therapy as they are often dysregulated in tumors.
Research Findings
Recent studies have expanded on the biological activities of triazine derivatives:
- In Vitro Studies : Compounds similar to this compound have been tested in vitro against various cancer cell lines, showing significant cytotoxicity and selective inhibition of tumor growth .
- Pharmacological Profiling : A comprehensive profiling of triazine compounds revealed their potential as dual inhibitors targeting both kinase activity and cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
